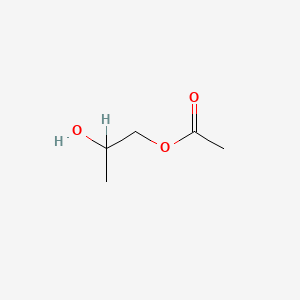

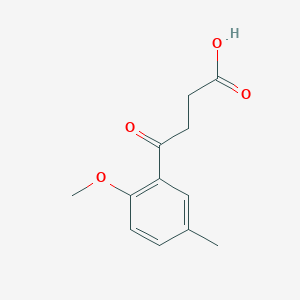

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

説明

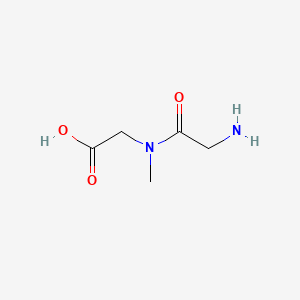

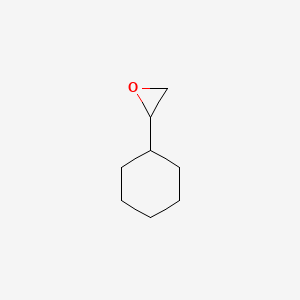

The compound “4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid” appears to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups could influence its reactivity and properties.

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. For instance, Friedel-Crafts acylation could be used to introduce the ketone group, and a subsequent reaction with a Grignard reagent could introduce the carboxylic acid group. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups and their positions on the benzene ring. The electron-donating methoxy group and electron-withdrawing carboxylic acid and ketone groups could impact the compound’s electronic structure and reactivity.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence and position of its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, and the ketone group could undergo reactions such as nucleophilic addition.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties. The compound is likely to be solid at room temperature.科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : Synthesis of secondary amines .

- Method : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .

- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

Scientific Field: Material Science

-

Scientific Field: Polymer Science

- Application : Creation of light-triggered azo-derivatives for polymer functionalization .

- Method : A molecular design approach was used to create asymmetrical visible light-triggered azo-derivatives. The specific electron–donor substituted molecules were characterized and studied by means of NMR analyses and UV-visible spectroscopy .

- Results : A slow rate of isomerization was discovered for 4-((2-hydroxy-5methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1). By methylating this moiety, it was possible to unlock the isomerization mechanism for the second molecule, methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2), reaching promising isomerization rates with visible light irradiation in different solvents .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of boronic acids .

- Method : Boronic acids are typically synthesized through the reaction of organolithium or Grignard reagents with borate esters. In the case of 2-Methoxy-5-methylphenylboronic Acid, the boronic acid group is attached to a methoxy-methylphenyl moiety .

- Results : Boronic acids are versatile compounds in organic synthesis, especially in Suzuki coupling reactions. They can also be used in the synthesis of polymers and biologically active compounds .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.

将来の方向性

Future studies could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry or materials science.

Please note that this analysis is quite general due to the lack of specific information on “4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid”. For a more accurate and detailed analysis, more specific information or experimental data would be needed.

特性

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVYMGMWMJJLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305626 | |

| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid | |

CAS RN |

55007-22-2 | |

| Record name | 55007-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。